![molecular formula C20H20FNO4 B13175226 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid is a synthetic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorine atom adds unique properties to the molecule, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Nucleophiles like amines or thiols can react with the fluorine atom under basic conditions.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Reaction with nucleophiles results in substituted derivatives of the original compound.
科学研究应用
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis, it facilitates the creation of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme mechanisms.
Industry: Employed in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under mild conditions, allowing for the sequential addition of amino acids. The fluorine atom can participate in various chemical reactions, adding versatility to the compound .
相似化合物的比较
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Contains both Fmoc and Boc protecting groups for more complex synthesis.
Uniqueness
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions or stability.
属性
分子式 |
C20H20FNO4 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid |
InChI |
InChI=1S/C20H20FNO4/c21-11-13(9-10-19(23)24)22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,25)(H,23,24) |
InChI 键 |
HCXSANLZIDVDQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175143.png)
![(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13175145.png)
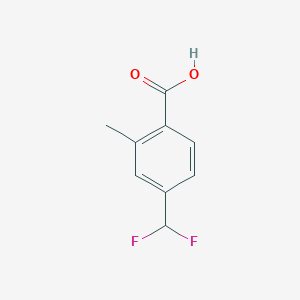
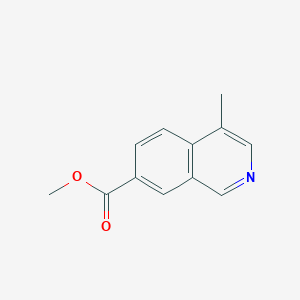
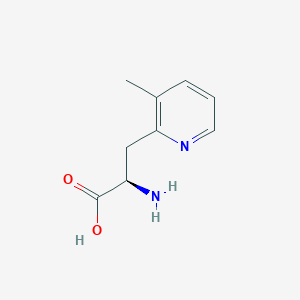
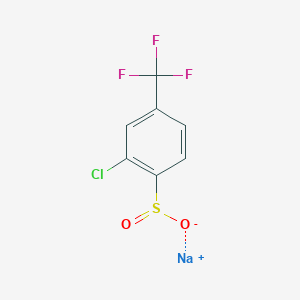
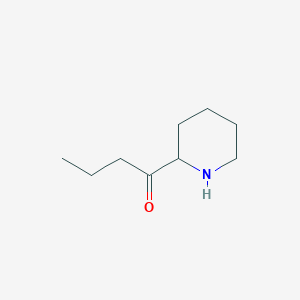
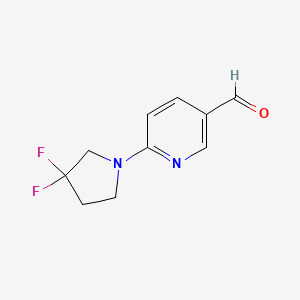
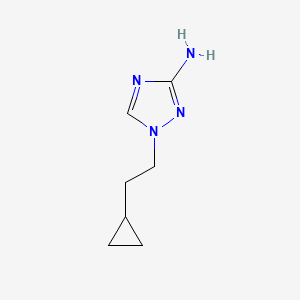
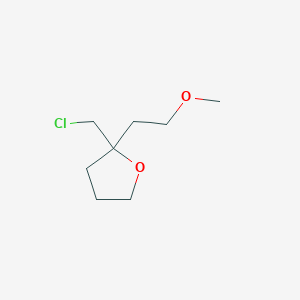
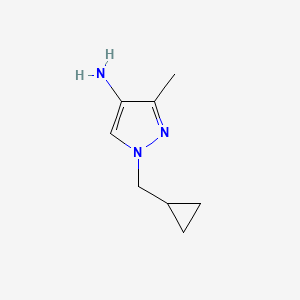
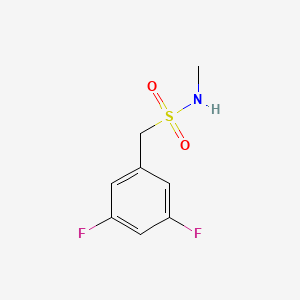
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)
